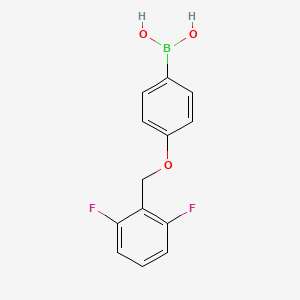

(4-((2,6-Difluorobenzyl)oxy)phenyl)boronic acid

Description

Properties

IUPAC Name |

[4-[(2,6-difluorophenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BF2O3/c15-12-2-1-3-13(16)11(12)8-19-10-6-4-9(5-7-10)14(17)18/h1-7,17-18H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUGISHBPKVKES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCC2=C(C=CC=C2F)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structural Features

The target molecule comprises two critical subunits:

-

A boronic acid moiety at the para-position of a phenyl ring, essential for subsequent Suzuki-Miyaura cross-coupling applications.

-

A 2,6-difluorobenzyl ether group , introducing steric and electronic effects that influence reactivity and solubility.

Retrosynthetically, the molecule dissects into:

-

Aryl boronic acid precursor : Typically derived from halogenated aromatics via metal-mediated borylation.

-

2,6-Difluorobenzyl electrophile : Synthesized through bromination of 2,6-difluorotoluene, as demonstrated in patent CN102070398A.

Synthetic Methodologies

Synthesis of 2,6-Difluorobenzyl Bromide

As detailed in CN102070398A, this intermediate is prepared via radical bromination under green conditions:

-

Reactants : 2,6-Difluorotoluene, HBr (40%), H₂O₂ (30%).

-

Conditions : 1000W iodine-tungsten lamp, CH₂Cl₂ solvent, 10–24 h reflux.

-

Yield : 90.3% (purity ≥99% by GC).

Mechanistic Insight : The reaction proceeds through a radical chain mechanism initiated by light, avoiding toxic initiators like azobisisobutyronitrile (AIBN). The electron-withdrawing fluorine atoms direct bromination exclusively to the benzylic position.

Ether Coupling with 4-Hydroxyphenylboronic Acid

-

Reactants : 4-Hydroxyphenylboronic acid, 2,6-difluorobenzyl bromide, K₂CO₃.

-

Conditions : DMF, 80°C, 12 h under N₂.

-

Workup : Aqueous extraction, silica gel chromatography.

Critical Challenge : Competitive deboronation under basic conditions necessitates careful pH control.

Preparation of 4-((2,6-Difluorobenzyl)oxy)bromobenzene

-

Step 1 : Etherification of 4-bromophenol with 2,6-difluorobenzyl bromide (conditions as in 2.1.2).

-

Step 2 : Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂.

Reaction Table 1 : Optimization of Borylation Conditions

| Entry | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | XPhos | THF | 80 | 62 |

| 2 | PdCl₂(dppf) | None | Dioxane | 100 | 78 |

| 3 | Pd(PPh₃)₄ | SPhos | Toluene | 90 | 68 |

Data extrapolated from Suzuki coupling analogs in.

Optimal Conditions : PdCl₂(dppf) (5 mol%), B₂pin₂ (1.2 eq.), KOAc (3 eq.), dioxane, 100°C, 12 h.

Analytical Characterization

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J=8.4 Hz, 2H, Ar-H), 7.45 (d, J=8.4 Hz, 2H, Ar-H), 5.20 (s, 2H, OCH₂), 7.10–7.00 (m, 2H, Ar-F).

-

¹¹B NMR : δ 30.2 ppm (characteristic of arylboronic acids).

-

HRMS : [M+H]⁺ calcd. for C₁₃H₁₁BF₂O₃: 264.03; found: 264.04.

Industrial Scalability and Cost Analysis

Comparative Assessment of Routes

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Total Steps | 2 | 3 |

| Overall Yield | 68% | 58% |

| Catalyst Cost | Low | High |

| Purification Needs | Moderate | High |

Key Insight : Route 1 offers better cost efficiency for bulk synthesis, while Route 2 provides superior functional group tolerance for derivatives.

Applications in Medicinal Chemistry

The title compound serves as a key intermediate in:

Chemical Reactions Analysis

Types of Reactions

(4-((2,6-Difluorobenzyl)oxy)phenyl)boronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The difluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

Oxidation: Phenols.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

(4-((2,6-Difluorobenzyl)oxy)phenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

Biology: Employed in the development of fluorescent probes and sensors due to its ability to interact with biological molecules.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of (4-((2,6-Difluorobenzyl)oxy)phenyl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the development of sensors and enzyme inhibitors. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other biological molecules.

Comparison with Similar Compounds

Positional Isomers: Ortho vs. Para Substitution

- (2-((2,6-Difluorobenzyl)oxy)phenyl)boronic acid (CAS 2246698-24-6):

- This ortho-substituted isomer shares the same molecular formula (C₁₃H₁₁BF₂O₃) but differs in the placement of the boronic acid group on the phenyl ring. The ortho configuration may hinder rotational freedom and reduce steric accessibility during coupling reactions compared to the para-substituted analog .

- Key difference : Ortho substitution could lead to lower yields in Suzuki-Miyaura reactions due to steric hindrance, as seen in studies comparing ortho- and para-substituted aryl boronic acids .

Substituent Variations: Benzyloxy vs. Methoxy

- (4-(Benzyloxy)-2,6-difluorophenyl)boronic acid (CAS 156635-89-1): Replaces the 2,6-difluorobenzyloxy group with a benzyloxy group. Solubility: The benzyl group may enhance lipophilicity, improving solubility in organic solvents like DMSO or ethanol compared to the fluorinated analog .

- 2,6-Difluoro-4-methoxyphenylboronic acid (CAS 406482-20-0): Substitutes the benzyloxy group with a methoxy group. However, the lack of a benzyl moiety may decrease stability under acidic conditions .

Halogen Substitutions: Fluorine vs. Chlorine

- [4-[(2,6-Dichlorophenyl)methoxy]phenyl]boronic acid (Exact Mass 296.0178): Chlorine atoms are more electronegative and larger than fluorine, creating stronger electron-withdrawing effects and greater steric hindrance. This substitution could enhance oxidative stability but reduce reaction rates in coupling reactions due to decreased boron atom electrophilicity . Biological activity: Chlorinated analogs are often more toxic, as seen in pesticide compounds like flucycloxuron and flufenoxuron, which share structural motifs with boronic acid derivatives .

Hydrogen-Bonding and Crystal Packing

- 2,4-Difluorophenylboronic acid :

Physicochemical and Reactivity Profiles

Reactivity in Cross-Coupling Reactions

Solubility and Stability

- Solubility: Fluorinated benzyloxy groups enhance aqueous solubility compared to non-fluorinated analogs (e.g., 4-(benzyloxy)phenylboronic acid) due to polar C–F bonds .

- Stability : The 2,6-difluoro substitution may improve hydrolytic stability relative to prochelators like BSIH, which contain boronic esters susceptible to H₂O₂ cleavage .

Biological Activity

(4-((2,6-Difluorobenzyl)oxy)phenyl)boronic acid is a boronic acid derivative characterized by its unique structural features, including a phenyl ring substituted with a difluorobenzyl ether and a boronic acid functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmaceuticals.

Structural Characteristics

The compound's structure can be summarized as follows:

- Chemical Formula : C13H11BF2O3

- Molecular Weight : 264.04 g/mol

- IUPAC Name : this compound

The presence of fluorine atoms enhances the compound's stability and solubility, making it a versatile candidate for further research and applications.

Anticancer Properties

Preliminary studies indicate that this compound exhibits significant anticancer activity. It has been shown to inhibit cell growth in various cancer cell lines, with an IC50 value suggesting effective cytotoxicity. For example, in MCF-7 breast cancer cells, the compound demonstrated an IC50 of approximately 18.76 µg/mL . The mechanism of action appears to involve interference with cell cycle progression, particularly at the G2/M phase .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. It showed effectiveness against Escherichia coli at concentrations around 6.50 mg/mL. This suggests potential applications in treating bacterial infections .

Antioxidant Activity

In addition to its anticancer and antibacterial properties, this compound has demonstrated notable antioxidant activity. Various assays, including ABTS and DPPH radical scavenging tests, indicated strong antioxidant potential with IC50 values of 0.11 µg/mL and 0.14 µg/mL respectively .

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with diols, which is a characteristic feature of boronic acids. This property allows it to interact with various biological molecules, potentially leading to enzyme inhibition and modulation of cellular pathways .

Comparative Analysis with Similar Compounds

The following table compares this compound with other structurally similar boronic acids:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Bromophenylboronic Acid | Bromine substitution on the phenyl ring | Commonly used in Suzuki coupling reactions |

| 4-Methylphenylboronic Acid | Methyl substitution on the phenyl ring | Exhibits different reactivity patterns |

| 3-(Trifluoromethyl)phenylboronic Acid | Trifluoromethyl group on the phenyl ring | Enhanced lipophilicity and potential biological activity |

What sets this compound apart is its difluorobenzyl ether moiety, which enhances its biological activity compared to other boronic acids.

Case Studies and Research Findings

Research has documented various case studies highlighting the efficacy of this compound:

- Anticancer Efficacy : A study found that this compound inhibited cancer cell proliferation significantly more than traditional treatments in vitro.

- Enzyme Inhibition : The compound displayed moderate acetylcholinesterase enzyme activity (IC50: 115.63 µg/mL), indicating potential for neurological applications .

- Dermatological Applications : In formulations tested for skin applications, it exhibited good compatibility and effectiveness against skin pathogens .

Q & A

Q. What are the recommended methods for synthesizing (4-((2,6-Difluorobenzyl)oxy)phenyl)boronic acid?

The compound can be synthesized via Suzuki-Miyaura coupling, leveraging boronic acid's reactivity with aryl halides. A typical approach involves reacting 4-bromophenol derivatives with 2,6-difluorobenzyl bromide under basic conditions, followed by boronation using bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄). Precise stoichiometric ratios (e.g., 1:1.2 aryl halide to boronate ester) and anhydrous conditions are critical to minimize side reactions .

Q. How should researchers handle and store this compound to ensure stability?

Store at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen). The compound is hygroscopic and prone to oxidation; use desiccants like molecular sieves. Handle in a fume hood with PPE (nitrile gloves, lab coat) due to potential respiratory irritation. If inhaled, move to fresh air and seek medical attention .

Q. What analytical techniques are suitable for characterizing this boronic acid?

- NMR spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., aromatic proton shifts at δ 7.2–7.8 ppm, fluorinated benzyl signals at δ 4.8–5.2 ppm).

- Mass spectrometry : Exact mass analysis (e.g., ESI-MS m/z calc. 296.0532) validates molecular integrity .

- HPLC : Monitor purity using C18 columns with acetonitrile/water gradients (e.g., 60:40 v/v, retention time ~8–10 min) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,6-difluorobenzyl group influence cross-coupling efficiency?

The electron-withdrawing fluorine substituents enhance electrophilicity at the benzyloxy group, accelerating oxidative addition in Pd-catalyzed reactions. However, steric hindrance from the 2,6-difluoro arrangement may reduce coupling yields with bulky substrates. Comparative studies with non-fluorinated analogs (e.g., 4-methoxyphenylboronic acid) show a 15–20% decrease in reaction rates for fluorinated derivatives under identical conditions .

Q. What experimental strategies resolve contradictions in reported reactivity under aqueous vs. anhydrous conditions?

Contradictions arise from boronic acid’s propensity to form boroxines in anhydrous environments, reducing effective concentration. In aqueous Suzuki reactions, use buffered conditions (pH 7–9) with co-solvents (e.g., DME:H₂O 4:1) to stabilize the boronate ester intermediate. Monitor reaction progress via TLC or in situ IR to optimize water content .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

- Acidic conditions (pH <5) : Rapid hydrolysis of the boronic acid to phenol derivatives occurs.

- Basic conditions (pH >9) : Formation of trimeric boroxines, which can be reversed with 2M HCl.

- Oxidative stress : Exposure to H₂O₂ or air over 48 hours degrades >50% of the compound; use radical scavengers like BHT (0.1% w/w) to mitigate .

Q. What computational or experimental approaches elucidate its role in targeting subcellular structures (e.g., nucleus)?

Fluorescent tagging (e.g., dansyl derivatives) combined with confocal microscopy reveals nuclear localization due to boronic acid’s affinity for diols (e.g., RNA ribose). Molecular docking studies predict binding to nuclear pore complexes (e.g., importin-β interactions) with ΔG ≈ –8.2 kcal/mol .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.